molecular formula C11H14N2 B13538516 (7-ethyl-1H-indol-3-yl)methanamine CAS No. 887581-02-4

(7-ethyl-1H-indol-3-yl)methanamine

Cat. No.: B13538516
CAS No.: 887581-02-4
M. Wt: 174.24 g/mol
InChI Key: DSMRHIBRAKCNEK-UHFFFAOYSA-N
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Description

“(7-ethyl-1H-indol-3-yl)methanamine” is a chemical compound with the following structural formula:

C9H10N2\text{C}_9\text{H}_{10}\text{N}_2C9​H10​N2​

It belongs to the class of indole derivatives and contains an ethyl group attached to the indole nitrogen. The compound is also known as “1-(7-ethyl-1H-indol-3-yl)ethanamine” or "1H-indole-3-ethanamine, N-methyl-" .

Preparation Methods

Synthetic Routes:: The synthetic preparation of “(7-ethyl-1H-indol-3-yl)methanamine” involves several steps. One common approach is the reduction of 7-ethylindole using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The resulting intermediate, 7-ethylindoline, can then be further reacted with formaldehyde to yield the target compound.

Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable routes to achieve high yields.

Chemical Reactions Analysis

Reactions:: “(7-ethyl-1H-indol-3-yl)methanamine” can undergo various chemical reactions, including:

    Reduction: Reduction of the indole ring using reducing agents.

    Substitution: Substitution reactions at the indole nitrogen or other positions.

    Condensation: Formation of imines or Schiff bases.

Common Reagents and Conditions::

    Reduction: LiAlH₄, NaBH₄, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles.

    Condensation: Formaldehyde or aldehydes/ketones.

Major Products:: The major products depend on the specific reaction conditions. Reduction leads to the formation of 7-ethylindoline, while substitution can yield various derivatives.

Scientific Research Applications

Chemistry::

  • Used as a building block in the synthesis of other indole-based compounds.
  • Investigated for its role in heterocyclic chemistry.
Biology and Medicine::
  • Potential pharmacological applications due to its indole scaffold.
  • May interact with serotonin receptors or other neurotransmitter systems.
Industry::
  • Used in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The exact mechanism of action for “(7-ethyl-1H-indol-3-yl)methanamine” remains an area of ongoing research. It likely involves interactions with specific molecular targets, such as receptors or enzymes, leading to biological effects.

Comparison with Similar Compounds

While there are related indole derivatives, the unique feature of this compound lies in its ethyl substitution at the 7-position. Similar compounds include N-methylindole and other indole-based amines.

Properties

CAS No.

887581-02-4

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

(7-ethyl-1H-indol-3-yl)methanamine

InChI

InChI=1S/C11H14N2/c1-2-8-4-3-5-10-9(6-12)7-13-11(8)10/h3-5,7,13H,2,6,12H2,1H3

InChI Key

DSMRHIBRAKCNEK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)CN

Origin of Product

United States

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